Formiminoglycine

Description

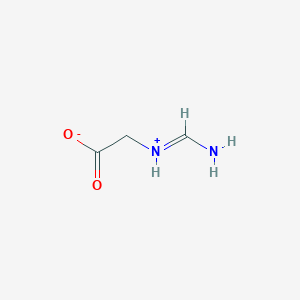

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2-5-1-3(6)7/h2H,1H2,(H2,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCTZRWBHOKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175667 | |

| Record name | Formiminoglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-03-6 | |

| Record name | N-(Iminomethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formiminoglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formiminoglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMIMINOGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2GX98A1GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formiminoglycine Metabolism and Associated Pathways

Formiminoglycine Degradation Pathways in Prokaryotic Organisms

The degradation of this compound has been extensively studied in diverse prokaryotic species, revealing distinct yet interconnected enzymatic mechanisms.

Pathways in Clostridial Species

Clostridial species, including Clostridium purinolyticum, C. acidiurici, and C. cylindrosporum, possess enzymatic machinery for the degradation of this compound. guidetopharmacology.orgwikipedia.orgwikipedia.org This degradation represents the terminal step in the purine (B94841) fermentation pathway in C. purinolyticum. wikipedia.org Research has indicated that all enzymes previously identified in the this compound metabolism of C. acidiurici and C. cylindrosporum are also present in C. purinolyticum. wikipedia.org

Key enzymes involved in this process within clostridia include:

Glycine (B1666218) formiminotransferase wikipedia.org

Formiminotetrahydrofolate cyclodeaminase wikipedia.org

Methenyltetrahydrofolate cyclohydrolase wikipedia.org

Formyltetrahydrofolate synthetase wikipedia.org

These enzymes facilitate the transfer and transformation of the formimino group derived from this compound.

Pathways in Glycine-Fermenting Bacteria (e.g., Peptococcus glycinophilus)

Peptococcus glycinophilus is a notable glycine-fermenting bacterium recognized for its ability to degrade this compound. guidetopharmacology.org This organism, along with Peptococcus magnus, exclusively utilizes glycine-containing compounds for growth. guidetopharmacology.org The availability of selenium is a critical factor for P. glycinophilus, as it dictates the specific fermentation pathway of glycine. guidetopharmacology.org

In these bacteria, glycine is directly reduced to acetate (B1210297), a process supported by radiochemical data and the detection of glycine reductase in cell extracts of species like C. cylindrosporum and C. purinolyticum. wikipedia.org The efficient expression of glycine reductase and a high ratio of glycine fermented to uric acid suggest an energetic advantage of this system when selenium compounds are present in the growth medium. wikipedia.org Whole cells of P. glycinophilus are capable of fermenting this compound. guidetopharmacology.org Furthermore, formate (B1220265) can serve as an alternative to hydrogen for increased acetate production in P. glycinophilus. guidetopharmacology.org The process also involves a bicarbonate-glycine exchange mechanism. wikipedia.orguni.lu

Identification of Intermediary Metabolic Steps and Products

The degradation of this compound in prokaryotic organisms proceeds through a series of defined intermediary metabolic steps, primarily involving the transfer of its formimino group to folate cofactors. The initial step involves the enzyme glycine formiminoyltransferase, which catalyzes the reversible transfer of the formimino group from this compound (N-formimidoylglycine) to tetrahydrofolate (THF), yielding 5-formiminotetrahydrofolate and glycine. metabolomicscentre.ca

Subsequently, 5-formiminotetrahydrofolate undergoes conversion to 5,10-methenyltetrahydrofolate, a reaction catalyzed by formiminotetrahydrofolate cyclodeaminase. wikipedia.orgnih.gov Further enzymatic action by methenyltetrahydrofolate cyclohydrolase transforms 5,10-methenyltetrahydrofolate into 10-formyltetrahydrofolate. nih.govmetabolomicscentre.ca The ultimate products of this compound degradation, particularly in glycine-fermenting bacteria, can include acetate, ammonia (B1221849), and carbon dioxide. guidetopharmacology.orgnih.govnih.gov Acetyl phosphate (B84403) is also recognized as an intermediate in pathways like the AckA-Pta pathway, which can lead to the formation of acetate.

The table below summarizes the key enzymes and their roles in this compound degradation:

| Enzyme Name | Catalyzed Reaction (Simplified) | Organisms Involved |

| Glycine formiminoyltransferase | This compound + THF ⇌ 5-Formiminotetrahydrofolate + Glycine | Clostridial species, Peptococcus glycinophilus metabolomicscentre.ca |

| Formiminotetrahydrofolate cyclodeaminase | 5-Formiminotetrahydrofolate → 5,10-Methenyltetrahydrofolate + NH3 | Clostridial species wikipedia.orgnih.gov |

| Methenyltetrahydrofolate cyclohydrolase | 5,10-Methenyltetrahydrofolate → 10-Formyltetrahydrofolate | Clostridial species nih.govmetabolomicscentre.ca |

This compound's Interconnection with One-Carbon Metabolism

This compound plays a significant role in one-carbon metabolism, acting as a donor of one-carbon units that are essential for various biosynthetic pathways.

Role in Folate-Mediated Carbon Transfer

One-carbon metabolism is a complex network of biochemical reactions responsible for the transfer of one-carbon units, such as methyl, methylene, methenyl, formyl, or formimino groups. These transfers are primarily mediated by folate cofactors. This compound contributes to this pool by donating its formimino group to tetrahydrofolate (THF), forming 5-formiminotetrahydrofolate. metabolomicscentre.ca This specific reaction is catalyzed by the enzyme glycine formiminoyltransferase. metabolomicscentre.ca The resulting 5-formiminotetrahydrofolate serves as a crucial intermediate within the folate pathway, thereby integrating this compound metabolism into the broader one-carbon metabolic network. metabolomicscentre.canih.gov

Enzymatic Synthesis of N10-Formyltetrahydrofolic Acid

N10-Formyltetrahydrofolic acid (10-CHO-THF) is a vital form of tetrahydrofolate that functions as a donor of formyl groups in anabolic processes. metabolomicscentre.ca Its synthesis is an integral part of the one-carbon metabolism pathway. 10-CHO-THF is produced from 5,10-methenyltetrahydrofolate (5,10-CH=THF) through the action of methenyltetrahydrofolate cyclohydrolase. nih.govmetabolomicscentre.ca

The enzymatic cascade leading to the synthesis of N10-formyltetrahydrofolic acid, originating from this compound, can be outlined as follows:

This compound to 5-Formiminotetrahydrofolate: this compound reacts with tetrahydrofolate to produce 5-formiminotetrahydrofolate and glycine, a reaction catalyzed by glycine formiminoyltransferase. metabolomicscentre.ca

5-Formiminotetrahydrofolate to 5,10-Methenyltetrahydrofolate: 5-Formiminotetrahydrofolate is then converted into 5,10-methenyltetrahydrofolate, with the release of ammonia, a step facilitated by formiminotetrahydrofolate cyclodeaminase. wikipedia.orgnih.gov

5,10-Methenyltetrahydrofolate to 10-Formyltetrahydrofolate: Finally, 5,10-methenyltetrahydrofolate is transformed into 10-formyltetrahydrofolate by the enzyme methenyltetrahydrofolate cyclohydrolase. nih.govmetabolomicscentre.ca

N10-Formyltetrahydrofolic acid is subsequently utilized in various essential biochemical processes, including the formylation of methionyl-tRNA formyltransferase and its crucial role in purine biosynthesis. metabolomicscentre.ca

Enzymology of Formiminoglycine Transformation

Glycine (B1666218) Formiminotransferase

Glycine formiminotransferase (EC 2.1.2.4) is a crucial enzyme involved in the interconversion of formimino groups.

Glycine formiminotransferase catalyzes a reversible reaction involving the transfer of a formimino group. The systematic name for this enzyme class is 5-formimidoyltetrahydrofolate:glycine N-formimidoyltransferase. Other common names include formiminoglycine formiminotransferase and FIG formiminotransferase. wikipedia.orgenzyme-database.org This enzyme belongs to the family of transferases that specifically move one-carbon groups, such as hydroxymethyl, formyl, and related moieties. wikipedia.org

The enzymatic reaction can be summarized as follows: 5-formiminotetrahydrofolate + glycine ⇌ tetrahydrofolate + N-formimidoylglycine wikipedia.orgenzyme-database.org

This reaction demonstrates the enzyme's role in shifting the formimino group from a folate derivative to glycine, forming this compound.

The primary substrates for glycine formiminotransferase are 5-formiminotetrahydrofolate and glycine. wikipedia.orgenzyme-database.org The products generated from this enzymatic activity are tetrahydrofolate and N-formimidoylglycine (this compound). wikipedia.orgenzyme-database.org The enzyme's specificity lies in its ability to recognize and transfer the formimino group between these specific molecules. While the folate derivatives themselves act as carriers of the one-carbon unit, no additional cofactors beyond these are explicitly stated as requirements for the direct catalytic action of glycine formiminotransferase in the provided information.

Formyltetrahydrofolate Synthetase (Formate-Activating Enzyme)

Formyltetrahydrofolate synthetase (EC 6.3.4.3), also known as formate-activating enzyme, is a pivotal enzyme in one-carbon metabolism, particularly in the context of formate (B1220265) utilization and regeneration.

Formyltetrahydrofolate synthetase catalyzes the ATP-dependent activation of formate by attaching it to the N10 position of tetrahydrofolate, leading to the formation of 10-formyltetrahydrofolate. ebi.ac.uknih.gov While its name suggests synthesis, this enzyme can also operate in reverse, playing a role in the degradation of this compound-associated pathways by liberating formate from 10-formyltetrahydrofolate. ebi.ac.uknih.govasm.org This reverse reaction is particularly relevant in purinolytic organisms, where it is coupled with the production of ATP. ebi.ac.uknih.gov The enzyme is a key component in pathways such as the Wood-Ljungdahl pathway of autotrophic CO2 fixation (acetogenesis) and the glycine synthase/reductase pathways involved in purinolysis. ebi.ac.uk

The reaction catalyzed by formyltetrahydrofolate synthetase is highly dependent on ATP, demonstrating a clear energy coupling mechanism. ebi.ac.uknih.govnih.gov The synthesis of formyltetrahydrofolate proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the formate ion on the gamma phosphate (B84403) of ATP, which results in the formation of a formylphosphate (XPO) intermediate and adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.govosti.gov The binding of ATP and formate can occur in a random order. nih.govosti.gov

Following the formation of the formylphosphate intermediate, tetrahydrofolate, the third substrate, binds to the active site. Its N10 position is oriented towards the formylphosphate, facilitating a nucleophilic attack on the carbonyl of formylphosphate. This action leads to the transfer of the formyl group to tetrahydrofolate, yielding the final products: 10-formyltetrahydrofolate and inorganic phosphate. nih.govnih.govosti.gov The conformational changes induced by the presence of the formylphosphate intermediate appear to facilitate the recruitment of tetrahydrofolate. nih.govosti.gov

Other Key Enzymes in this compound-Associated Pathways

Beyond glycine formiminotransferase and formyltetrahydrofolate synthetase, several other enzymes are integral to pathways associated with this compound metabolism and one-carbon unit transfer. In the catabolism of histidine, 5-formiminotetrahydrofolate is an important intermediate. This compound is generated by glutamate (B1630785) formimidoyltransferase and subsequently converted into 5,10-methenyltetrahydrofolate by formiminotransferase cyclodeaminase. wikipedia.org

Serine hydroxymethyltransferase (SHMT) plays a significant role as a major source of one-carbon units through the reversible conversion of tetrahydrofolate and serine to 5,10-methylenetetrahydrofolate and glycine. nih.govresearchgate.net A side reaction catalyzed by SHMT can also produce 5-formyltetrahydrofolate (5-CHO-THF) from 5,10-methenyltetrahydrofolate in the presence of bound glycine. nih.govresearchgate.net Notably, 5-CHO-THF is not an active one-carbon donor but acts as a potent inhibitor of various folate-dependent enzymes within the one-carbon metabolism network, necessitating its removal. nih.govresearchgate.net

The primary known mechanism for removing 5-CHO-THF is a salvage reaction catalyzed by 5-CHO-THF cycloligase (5-FCL, EC 6.3.3.2), which reconverts it to 5,10-methenyltetrahydrofolate. This reaction requires MgATP and is largely irreversible. nih.govresearchgate.net Interestingly, comparative genomic analyses suggest that in some prokaryotes, glutamate formiminotransferase (FT) can functionally replace 5-FCL by catalyzing the transfer of a formyl group from 5-CHO-THF to glutamate. nih.gov The glycine cleavage system (GCS) is another complex enzymatic system involved in one-carbon metabolism, further illustrating the interconnectedness of these pathways. nih.gov

Compound Names and PubChem CIDs

Glycine Reductase System

The glycine reductase system is central to the metabolism of this compound in species such as Clostridium acidiurici, C. cylindrosporum, and C. purinolyticum. All enzymes involved in this compound metabolism in C. acidiurici and C. cylindrosporum have been identified in C. purinolyticum guidetopharmacology.orgamdb.onlinenih.govwikipedia.org. This system facilitates the direct reduction of glycine to acetate (B1210297) guidetopharmacology.orgamdb.onlinenih.gov.

Research indicates that the glycine reductase pathway offers an energetic advantage for these bacteria, particularly when selenium compounds are present in the growth media guidetopharmacology.orgamdb.onlinenih.govwikipedia.orguni.luchem960.com. In C. purinolyticum, a distinct fermentation pathway for glycine has been elucidated, which relies on both glycine reductase and glycine decarboxylase as pivotal enzymes, yielding a more energetically favorable outcome uni.lu. Detailed radiochemical and enzymatic studies in C. purinolyticum have demonstrated that the complete oxidation of one mole of glycine to carbon dioxide generates reducing equivalents, which are then utilized to reduce three additional moles of glycine to acetate via the glycine reductase system, a process coupled with ATP formation uni.lu. This highlights the glycine reductase system's critical role in the energy metabolism of these organisms guidetopharmacology.org.

Glycine Decarboxylase

Glycine decarboxylase, also referred to as glycine synthase or the glycine cleavage system, is another crucial multienzyme complex in the metabolic repertoire of purinolytic clostridia, including C. acidiurici and C. purinolyticum uni.luchem960.comnih.gov. This complex is responsible for the oxidative breakdown of glycine, yielding methylene-tetrahydrofolate (methylene-THF), NAD(P)H, carbon dioxide (CO2), and ammonia (B1221849) (NH3) nih.gov. Conversely, the complex can also catalyze the reverse reaction, synthesizing glycine, a function known as glycine synthase activity nih.gov.

Clostridium acidiurici 9a, for instance, possesses all the necessary genes to encode this intricate enzyme complex nih.gov. While glycine decarboxylase activity has been detected in C. purinolyticum, its activity levels can sometimes be low guidetopharmacology.orguni.lu. The glycine-serine-pyruvate pathway, which incorporates the glycine decarboxylase/synthase system, is primarily considered to serve biosynthetic purposes within these bacteria uni.lu.

Xanthine (B1682287) Dehydrogenase and Upstream Reactions

This compound is an intermediate in the purine (B94841) degradation pathway in certain clostridia. In Clostridium purinolyticum, xanthine is degraded through a series of intermediates, including 4-ureido-5-imidazolecarboxylate, 4-amino-5-imidazolecarboxylate, and 4-aminoimidazole, ultimately leading to the formation of this compound guidetopharmacology.orgchem960.com.

Furthermore, this compound itself can undergo enzymatic conversion to glycine, formic acid, and ammonia fishersci.no. Glycine formiminotransferase (EC 2.1.2.4) is an enzyme that catalyzes the conversion of this compound and tetrahydrofolate (THF) to glycine and 5-formimino-THF chem960.comnih.gov. However, in the genome of C. acidiurici 9a, no gene encoding glycine formiminotransferase has been detected nih.gov. Microbial degradation of imidazole (B134444) also involves this compound as an intermediate.

Enzyme Regulation and Activity Modulation Mechanisms

The enzymatic transformations involving this compound are subject to various regulatory and modulation mechanisms, particularly influenced by environmental and nutritional factors. A key regulatory aspect is the expression of the glycine reductase system, which is significantly enhanced by the presence of selenium compounds in the growth media guidetopharmacology.orgamdb.onlinenih.govwikipedia.orguni.luchem960.com. This selenium-dependent regulation leads to an energetic advantage for the organisms, as it influences the substrate specificity and the metabolic flow of purine carbon by fostering the production of more active enzymes guidetopharmacology.org.

In contrast to the regulated expression of the glycine reductase system, xanthine dehydrogenase activity in Clostridium purinolyticum is constitutively expressed guidetopharmacology.orgamdb.onlinenih.govwikipedia.orgchem960.com. Despite its constitutive nature, the enzyme's activity is notably labile in cell extracts, exhibiting a substantial loss of activity over a few days at low temperatures, indicating challenges in maintaining its stability outside the cellular environment guidetopharmacology.org.

For C. purinolyticum, the ability to grow on glycine as a sole carbon and energy source is contingent upon the availability of specific micronutrients, notably adenine (B156593) and selenium compounds uni.lu. While glycine is an intermediate in purine degradation, C. acidiurici 9a cannot utilize it as a sole substrate for growth; instead, growth on glycine is only possible in the presence of a fermentable purine nih.gov. The addition of glycine to the growth media in C. acidiurici has been shown to modulate gene expression, leading to increased transcription levels of enzymes within the glycine-serine-pyruvate pathway, such as serine hydroxymethyltransferase and acetate kinase, while simultaneously decreasing the transcription of formate dehydrogenase-encoding genes. This suggests a sophisticated regulatory network that adapts the metabolic pathways based on substrate availability.

Transport Systems and Cellular Uptake of Formiminoglycine

Characterization of Active Transport Mechanisms in Microbial Systems (e.g., Clostridium acidi-urici)

The transport of Formiminoglycine (FIG) into the cells of Clostridium acidi-urici is characterized as an active transport process, necessitating metabolic energy for its operation. sinica.edu.tw This active uptake is mediated by two distinct carrier systems. sinica.edu.tw The energy required for FIG transport can be supplied by specific metabolic substrates, with uric acid or xanthine (B1682287) serving as effective energy sources. sinica.edu.tw In contrast, other common carbon sources such as D-glucose, sucrose, glycerol, pyruvic acid, succinic acid, and D-lactic acid are unable to support the transport of FIG in this organism. sinica.edu.tw The optimal temperature for the transport of FIG in Clostridium acidi-urici has been determined to be 37°C. sinica.edu.tw

Analysis of Ion Requirements for this compound Transport (e.g., Sodium-Dependence)

A critical requirement for this compound transport in Clostridium acidi-urici is the presence of sodium ions (Na+). sinica.edu.tw This sodium dependence is absolute, as other monovalent cations such as lithium (Li+), rubidium (Rb+), and ammonium (B1175870) (NH4+) cannot substitute for Na+ in facilitating FIG uptake. sinica.edu.tw Experimental data demonstrate that sodium formate (B1220265), sodium pyruvate, and sodium chloride (NaCl) at a concentration of 2.55 mM significantly stimulate FIG uptake to a similar extent. sinica.edu.tw This observation confirms that the active ion responsible for the stimulation is the cation, Na+, rather than the associated anions (chloride, formate, or pyruvate). sinica.edu.tw Furthermore, Na+ not only stimulates the transport of FIG but also enhances the uptake of other amino acids, including glycine (B1666218), L-serine, L-valine, L-leucine, L-phenylalanine, and L-tyrosine in C. acidi-urici. sinica.edu.tw

Table 1: Effect of Various Ions on this compound Uptake in Clostridium acidi-urici

| Ion Added (2.5 mM) | Effect on FIG Uptake |

| Na+ (as NaCl, Sodium Formate, or Sodium Pyruvate) | Significant Stimulation |

| Li+ | No Effect |

| Rb+ | No Effect |

| NH4+ | No Effect |

Investigation of Specificity and Carrier-Mediated Transport Systems for this compound

The transport systems responsible for this compound uptake in Clostridium acidi-urici exhibit a high degree of specificity for FIG. sinica.edu.tw As previously noted, the transport is mediated by two distinct carrier proteins. sinica.edu.tw Carrier-mediated transport systems, in general, are characterized by several key attributes, including stereospecificity, saturation kinetics, and competitive inhibition. libretexts.orguomustansiriyah.edu.iq While specific stereospecificity data for this compound transport in C. acidi-urici were not detailed, the high specificity observed implies that the carriers selectively bind FIG. sinica.edu.tw The transport rate of carrier-mediated systems typically increases with substrate concentration until a maximum transport rate (Tmax or Vmax) is reached, at which point all available carrier proteins are saturated. libretexts.orguomustansiriyah.edu.iqutwente.nl This saturation phenomenon is a hallmark of carrier involvement, distinguishing it from simple diffusion. libretexts.orguomustansiriyah.edu.iq

Elucidation of Energy Coupling Mechanisms for this compound Translocation

The active transport of this compound in Clostridium acidi-urici is intrinsically linked to metabolic energy. sinica.edu.tw The utilization of uric acid or xanthine as energy sources directly fuels this translocation process. sinica.edu.tw A crucial aspect of this energy coupling involves the absolute requirement for sodium ions. sinica.edu.tw In C. acidi-urici, ATP is generated through an F1F0-type ATPase that possesses amino acid motifs characteristic of Na+-dependent F1F0 ATPases. nih.govplos.org This suggests that the maintenance and utilization of a sodium ion gradient across the membrane are integral to the energy coupling mechanism for this compound transport. sinica.edu.twnih.govplos.org Generally, Na+-dependent amino acid transport processes are recognized as active transport systems, often coupled to electrochemical gradients established by primary active transporters like ion pumps. sinica.edu.twnumberanalytics.comvaia.com The energy derived from these gradients, or directly from ATP hydrolysis, drives the movement of solutes against their concentration gradient. numberanalytics.comnih.govvaia.comnih.gov

Theoretical and Computational Approaches in Formiminoglycine Research

Genome-Scale Metabolic Modeling (GEMs) Applied to Formiminoglycine Pathways

Genome-scale metabolic models (GEMs) are mathematical representations of the complete set of metabolic reactions within an organism. nih.govnih.gov These models provide a framework to simulate and analyze the flow of metabolites through various pathways, including those involving this compound.

While dedicated genome-scale models focusing exclusively on this compound are not common, its metabolic reactions are incorporated into comprehensive human metabolic reconstructions like Recon3D. nih.govnih.gov The construction of such models involves a detailed, iterative process:

Genome Annotation: Identifying all genes encoding metabolic enzymes.

Biochemical Characterization: Associating these enzymes with specific biochemical reactions.

Stoichiometric Matrix: Assembling all reactions into a mathematically defined network.

Biomass Objective Function: Defining a reaction that represents cellular growth, which includes essential components like amino acids, nucleotides, and lipids.

Validation of these models is achieved by comparing in silico predictions with experimental data, such as nutrient uptake and secretion rates, and gene essentiality data. nih.gov For this compound, its inclusion in models is validated through its known roles in established pathways like purine (B94841) and histidine metabolism. The presence of this compound (KEGG ID: C02718) and its associated reactions are confirmed in metabolic databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp

Table 1: Key Reactions Involving this compound in Metabolic Models

| Reaction ID (KEGG) | Equation | Enzyme (EC Number) | Pathway |

| R02729 | N-Formimino-L-aspartate + Glycine (B1666218) <=> L-Aspartate + N-Formiminoglycine | Not Assigned | Purine metabolism |

| R04026 | N-Formiminoglycine + Tetrahydrofolate <=> Glycine + 5-Formiminotetrahydrofolate | Glycine formiminotransferase (2.1.2.4) | Purine metabolism, Histidine metabolism |

This table is generated based on information from the KEGG database.

In microbial systems, GEMs are powerful tools for predicting metabolic phenotypes and engineering strains for biotechnological purposes. nih.govresearchgate.net Predictive simulations, often employing flux balance analysis (FBA), can elucidate the role of this compound in microbial communities, such as the gut microbiome. nih.gov

FBA calculates the distribution of metabolic fluxes that optimize a specific cellular objective, typically biomass production, under given nutrient conditions. nih.gov By simulating the metabolic networks of various microbes, researchers can predict:

Nutrient Utilization: How different microbial species might compete for or cross-feed metabolites related to this compound pathways.

Growth Phenotypes: The ability of a microbe to grow in specific environments based on its capacity to process this compound and related compounds.

Metabolic Engineering Targets: Identifying genes that could be manipulated to enhance or reduce the flux through this compound-related pathways for therapeutic or industrial applications.

For example, simulations could predict how dietary intake of histidine might be metabolized by different gut bacteria, leading to the production of this compound and its subsequent conversion, impacting the one-carbon pool available to the host and other microbes.

Pathway Analysis and Network Reconstruction

Pathway analysis and network reconstruction provide a detailed map of the metabolic context in which this compound functions. These approaches help to understand its connectivity and regulation within the broader metabolic landscape.

This compound is a key node in the intersection of amino acid and nucleotide metabolism. Metabolic databases like KEGG place this compound within two primary pathways:

Purine Metabolism (map00230): In this pathway, this compound is involved in the transfer of a formimino group. genome.jp

Histidine Metabolism (map00340): The degradation of histidine produces formiminoglutamate, which can then transfer its formimino group to tetrahydrofolate, a reaction that can be linked to this compound metabolism in the context of one-carbon transfers. genome.jp

The reconstruction of these pathways is based on extensive experimental evidence and genomic data, providing a reliable map of the reactions involving this compound. nih.govembopress.org

Systems biology integrates computational and experimental methods to understand the complex interactions within biological systems. nih.govnih.gov The regulation of pathways involving this compound is multifaceted and can be analyzed using various systems biology approaches:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression under different conditions can reveal how the enzymes involved in this compound metabolism are regulated.

Metabolomics: Measuring the concentrations of this compound and related metabolites provides a direct readout of the activity of these pathways.

Integrated Network Analysis: Combining multi-omics data with metabolic network models allows for the identification of key regulatory nodes and control points. For instance, this approach can elucidate how the cellular demand for one-carbon units, which are essential for nucleotide synthesis and methylation reactions, influences the flux through this compound-producing pathways. nih.govnih.gov

These approaches provide a dynamic view of how the cell manages the flow of metabolites through this compound-related pathways in response to changing physiological demands.

In Silico Enzyme Kinetics and Reaction Pathway Simulations

In silico enzyme kinetics and reaction pathway simulations offer a molecular-level understanding of the biochemical transformations involving this compound. These computational methods can predict reaction rates and elucidate catalytic mechanisms. nih.gov

While specific in silico kinetic models for all enzymes metabolizing this compound are not extensively published, the methodologies are well-established. For an enzyme like glycine formiminotransferase , a typical in silico kinetic analysis would involve:

Homology Modeling or Crystal Structure: Obtaining a 3D structure of the enzyme.

Molecular Docking: Simulating the binding of substrates (this compound and tetrahydrofolate) to the enzyme's active site.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Modeling the electronic rearrangements during the chemical reaction to determine the energy barriers and reaction mechanism.

Molecular Dynamics (MD) Simulations: Simulating the dynamic movements of the enzyme and substrates over time to understand how protein flexibility influences catalysis.

These simulations can provide detailed insights that are often difficult to obtain through experimental methods alone.

Table 2: Theoretical Parameters for In Silico Kinetic Analysis of Glycine Formiminotransferase

| Parameter | Description | Relevance to Simulation |

| Binding Affinity (ΔG_bind) | The free energy change upon substrate binding. | Predicted using molecular docking and MD simulations to estimate how tightly substrates bind. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | Calculated using QM/MM methods to predict the reaction rate (k_cat). |

| Michaelis Constant (K_m) | The substrate concentration at half the maximum reaction velocity. | Can be estimated from simulated binding and catalytic parameters. |

| Turnover Number (k_cat) | The maximum number of substrate molecules converted to product per enzyme active site per unit time. | Derived from the calculated activation energy. |

This table represents a conceptual framework for the in silico analysis of enzyme kinetics.

By applying these computational approaches, researchers can gain a comprehensive understanding of this compound's role in metabolism, from its position in large-scale metabolic networks to the molecular details of its enzymatic conversion.

Advanced Analytical Methodologies for Formiminoglycine Detection and Quantification in Research

Isotopic Labeling and Radiometric Analysis

Application of Stable and Radioactive Isotopes for Metabolic Tracing

The application of stable and radioactive isotopes has revolutionized the study of metabolic pathways, providing unparalleled insights into the dynamic processes involving compounds like Formiminoglycine. This "metabolic tracing" allows researchers to follow the fate of specific atoms through biochemical reactions, revealing their origins and subsequent transformations nih.govspringernature.combitesizebio.com.

In the context of this compound metabolism, isotopic labeling is instrumental in elucidating its degradation pathways and its interaction with the one-carbon metabolism. For instance, radiochemical investigations have utilized radioactive glycine (B1666218) or glycine in the presence of radioactive sodium acetate (B1210297) or sodium bicarbonate to study the fermentation by Clostridium purinolyticum. This research aimed to detail how the formimino group of this compound is oxidized to formate (B1220265) and carbon dioxide via tetrahydrofolate derivatives, while the remaining glycine is reduced to acetate d-nb.info. The use of carbon isotopes, specifically, has been noted in studies concerning the degradation of this compound by whole cells nih.gov.

Stable isotope tracing, commonly employing isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), offers a non-radioactive approach to track metabolites mdpi.comkit.edumusechem.com. For example, studies on uric acid metabolism, which yields this compound as an intermediate, have utilized stable isotope tracing to quantify the metabolic flux, observing the increase of specific isotopologues (e.g., M+2 isotopologues of acetate and butyrate) derived from the labeled precursor knaw.nl. This technique allows for the precise determination of how this compound is formed from upstream metabolites like 4-ureido-5-imidazolecarboxylic acid and subsequently converted to other products, such as glycine, often involving tetrahydrofolate plos.orgtum.de.

The analytical detection of these labeled metabolites typically involves advanced mass spectrometry techniques, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) nih.govmdpi.commdpi.comnih.gov. These methods enable the identification and quantification of specific isotopologues, providing valuable qualitative and quantitative information about metabolic fluxes and pathway activities nih.govspringernature.combitesizebio.commdpi.com.

The table below summarizes key isotopes and their applications in metabolic tracing of this compound and related pathways:

| Isotope Type | Isotope | Application in this compound Research | Detection Method |

| Radioactive | ¹⁴C | Tracing degradation pathways of glycine and this compound, particularly in anaerobic bacteria d-nb.infonih.gov. | Radiometry, Scintillation Analyzer bitesizebio.com |

| Stable | ¹³C | Quantifying metabolic flux from precursors like uric acid into this compound and its downstream products (e.g., acetate, butyrate) knaw.nl. Studying one-carbon metabolism and folate-related pathways jst.go.jp. | Mass Spectrometry (LC-MS, GC-MS) nih.govmdpi.comnih.gov |

| Stable | ¹⁵N | Investigating nitrogen metabolism linked to this compound, often in conjunction with ¹³C kit.eduisotope.com. | Mass Spectrometry (LC-MS, GC-MS), NMR bitesizebio.comisotope.com |

Development of Novel Biosensors and Probe Compounds for Research Applications

The precise detection and quantification of this compound are essential for comprehensive research into its metabolic roles. Traditional methods for this compound determination include colorimetric assays using ferricyanide-nitroprusside, and high-pressure liquid chromatography (HPLC) for separation and analysis of purine (B94841) degradation products, including this compound d-nb.info. While these methods are effective, the development of novel biosensors and probe compounds offers the potential for enhanced sensitivity, real-time monitoring, and high-throughput analysis, which are increasingly sought after in modern research researchgate.netepo.org.

Although specific novel biosensors designed solely for this compound are not extensively documented in the provided search results, the broader advancements in biosensor and probe compound development are highly relevant to its study. Biosensors have been developed for various metabolites and enzymes within related metabolic pathways, such as xanthine (B1682287) researchgate.net and nicotinamide (B372718) adenine (B156593) dinucleotides (NAD+/NADP+) nih.gov. Given that xanthine is quantitatively degraded to this compound by certain bacterial extracts, the methodologies employed for xanthine biosensors could potentially be adapted or inspire the creation of this compound-specific detection tools researchgate.net.

Probe compounds are small molecules engineered to interact with specific biological targets, such as enzymes or metabolites, allowing researchers to investigate their functions and involvement in metabolic pathways epo.orgicr.ac.uk. These probes can be designed to detect enzymatic activities or substrate interactions, providing a means to test reactive interactions between an enzyme and a small molecule epo.org. This compound's involvement in the histidine degradation pathway and its conversion by enzymes like this compound formimino transferase researchgate.netresearchgate.netkarger.com makes it a suitable candidate for the development of such targeted probe compounds. These probes could facilitate the real-time study of enzyme kinetics, identify novel enzymatic activities related to this compound, or map its involvement in different metabolic pathways epo.org.

The ongoing research into chromogenic and fluorogenic reporter substrates for enzymes, as well as the general strategies for developing chemical probes for protein targets, underscore the potential for future innovations in this compound detection icr.ac.ukresearchgate.net. Such advancements would enable more sensitive and specific detection, crucial for understanding this compound's complex interplay within one-carbon metabolism and its implications in various biological contexts.

Formiminoglycine in Microbial Physiology and Ecological Contexts

Metabolic Adaptations of Anaerobic Microorganisms for Formiminoglycine Utilization

Certain anaerobic bacteria, particularly species within the genus Clostridium, have evolved specialized enzymatic pathways to ferment this compound, utilizing it as a source of carbon, nitrogen, and energy. This fermentative degradation is a key metabolic adaptation that allows these organisms to thrive in nutrient-rich, anoxic environments where purine (B94841) degradation products are available.

The breakdown of this compound in these microorganisms proceeds through a series of enzymatic reactions. The pathway involves the transfer of the formimino group from glycine (B1666218) to tetrahydrofolate, a crucial step catalyzed by glycine formiminotransferase . The resulting formiminotetrahydrofolate is then further metabolized.

A central enzyme in this pathway is formiminotetrahydrofolate cyclodeaminase , which converts formiminotetrahydrofolate to 5,10-methenyltetrahydrofolate and ammonia (B1221849). This reaction is a critical juncture, releasing a molecule of ammonia that can be assimilated by the cell. The C1 unit (methenyl group) carried on tetrahydrofolate can then be channeled into various biosynthetic pathways or be further oxidized to generate energy.

The complete fermentation of this compound involves a coordinated effort of several enzymes to maximize energy conservation and regenerate necessary cofactors. The key enzymes and their roles are summarized in the table below.

| Enzyme | Role in this compound Fermentation |

| Glycine formiminotransferase | Transfers the formimino group from glycine to tetrahydrofolate. |

| Formiminotetrahydrofolate cyclodeaminase | Deaminates formiminotetrahydrofolate to 5,10-methenyltetrahydrofolate. |

| Methenyltetrahydrofolate cyclohydrolase | Interconverts 5,10-methenyltetrahydrofolate and 10-formyltetrahydrofolate. |

| Formyltetrahydrofolate synthetase | Synthesizes 10-formyltetrahydrofolate from formate (B1220265) and tetrahydrofolate. |

| Formate dehydrogenase | Oxidizes formate to carbon dioxide, generating reducing equivalents. |

| Glycine reductase | Reduces glycine to acetate (B1210297) and ammonia, contributing to ATP synthesis. |

This metabolic capability underscores the adaptability of anaerobic microorganisms to exploit a variety of organic compounds derived from the breakdown of biological macromolecules.

Elucidation of Inter-Species Metabolic Interactions Involving this compound

While direct evidence of this compound as a key currency in inter-species metabolic interactions like cross-feeding or syntrophy is not extensively documented, its position as an intermediate in purine degradation suggests a potential role in microbial consortia. In complex anaerobic environments, the breakdown of purines is often a multi-step process carried out by different microbial populations.

It is plausible that in some microbial communities, certain species may partially degrade purines, releasing intermediates like this compound, which are then utilized by other community members possessing the necessary enzymatic machinery. This type of metabolic handoff, or cross-feeding, would allow for a more efficient and complete breakdown of complex organic matter.

For instance, in a syntrophic relationship, one microorganism could ferment purines to this compound, and a partner organism could then ferment this compound to products like acetate, hydrogen, and ammonia. The consumption of these products by a third partner, such as a methanogen, would keep their concentrations low, making the initial fermentation steps thermodynamically favorable. While this remains a hypothetical scenario for this compound specifically, it is a common theme in anaerobic microbial food webs.

Role of this compound in Biogeochemical Cycling of Nitrogen and Carbon

As an intermediate in the degradation of purines, this compound is an integral part of the microbial-driven nitrogen and carbon cycles. Purines are nitrogen-rich organic molecules, and their breakdown by microorganisms is a critical process for recycling nitrogen in ecosystems.

The fermentation of this compound directly contributes to nitrogen mineralization through the release of ammonia by formiminotetrahydrofolate cyclodeaminase. This ammonia can then be utilized by other microorganisms or plants, or it can be converted to other nitrogen compounds through processes like nitrification and denitrification.

From a carbon cycling perspective, the degradation of this compound releases carbon in the form of acetate and carbon dioxide. Acetate can serve as a substrate for a variety of anaerobic processes, including methanogenesis and sulfate (B86663) reduction. The carbon dioxide produced can be fixed by autotrophic microorganisms or released into the atmosphere. The turnover of this compound in soil and sediment microbial communities, therefore, contributes to the flux of both nitrogen and carbon, influencing nutrient availability and greenhouse gas emissions in these environments.

Metabolic Engineering Strategies for this compound Pathway Manipulation

The metabolic pathway for this compound degradation, being part of the larger purine fermentation pathway, presents potential targets for metabolic engineering. The goal of such engineering could be to enhance the production of specific valuable byproducts or to improve the efficiency of waste degradation.

For example, in organisms that ferment purines, the genes encoding the key enzymes of the this compound degradation pathway could be overexpressed to increase the flux through this pathway. This could lead to higher yields of acetate, which can be a valuable chemical feedstock.

Conversely, if the goal is to produce other compounds, genes for competing pathways could be knocked out to redirect metabolic flux. For instance, by deleting the genes for glycine reductase, it might be possible to accumulate other intermediates or shunt the metabolic flow towards the production of different end products.

Mechanistic Insights into Metabolic Imbalances Associated with Formiminoglycine Pathways

Genetic Basis of Enzyme Deficiencies Affecting Formiminoglycine Metabolism

The primary metabolic disorder associated with this compound pathways is Glutamate (B1630785) Formiminotransferase Deficiency, also known as formiminoglutamic aciduria (FIGLU-uria). orpha.netrarediseases.org This condition is an autosomal recessive inherited disorder, meaning an individual must inherit two copies of a mutated gene, one from each parent, to be affected. medlineplus.govnih.govmedlineplus.gov The parents, who each carry one copy of the altered gene, are typically asymptomatic carriers. medlineplus.govhrsa.gov

The genetic basis of this deficiency lies in mutations within the FTCD (formimidoyltransferase-cyclodeaminase) gene. medlineplus.govmedlineplus.govgenecards.org This gene provides the instructions for producing the bifunctional enzyme formimidoyltransferase-cyclodeaminase. medlineplus.govgenecards.org This enzyme plays a crucial role in the breakdown of the amino acid histidine and in the metabolism of folate. hrsa.govmedlineplus.gov

Mutations in the FTCD gene lead to a dysfunctional or deficient enzyme, which disrupts the catabolism of histidine. medlineplus.govmedlineplus.gov This results in the accumulation of N-formiminoglutamate (FIGLU), an intermediate metabolite in the histidine degradation pathway. medlineplus.govmedlineplus.gov The clinical presentation of FTCD deficiency is highly variable, ranging from asymptomatic individuals with only biochemical abnormalities to patients with severe neurological and hematological symptoms. medlineplus.govnih.gov Historically, the disorder was categorized into mild and severe forms. medlineplus.govstorymd.com

Severe Phenotype: Initially identified in patients of Japanese descent, this form is associated with significant intellectual and physical disabilities, psychomotor retardation, and megaloblastic anemia. rarediseases.orgnih.govmedlineplus.gov

Mild Phenotype: This form is characterized by high levels of FIGLU in the urine, sometimes accompanied by mild developmental delays, but without the severe blood-related abnormalities. nih.govnih.gov However, many individuals identified through newborn screening remain healthy with no apparent symptoms. medlineplus.govnih.gov

Research has identified numerous pathogenic variants in the FTCD gene that cause the deficiency. These mutations span the entire gene and include missense, nonsense, frameshift, and in-frame deletion variants. nih.govresearchgate.net

| Mutation Type | Specific Variant Example | Consequence | Reference |

|---|---|---|---|

| Missense | c.457C>T (R135C) | Reduces formiminotransferase activity to ~61% of wild-type. | nih.gov |

| Missense | c.940G>C (R299P) | Reduces formiminotransferase activity to ~57% of wild-type. | nih.gov |

| Missense | c.223A>C | Replaces a conserved amino acid residue. | researchgate.net |

| Nonsense | c.337C>T | Leads to a premature termination codon, likely resulting in a truncated, non-functional protein. | researchgate.net |

| Frameshift | c.990dup | Alters the reading frame, leading to a premature stop codon and affecting mRNA stability/processing. | researchgate.net |

| In-frame Deletion | c.1373_1375delTGG | Deletes an amino acid without shifting the reading frame, but occurs in a conserved region. | researchgate.net |

| Insertion/Deletion | c.1033insG with a deletion on the other allele | Results in a frameshift and loss of the other allele. | nih.gov |

Molecular Mechanisms of Accumulation or Deficiency of Metabolites in Related Pathways

The molecular basis for the metabolic imbalance in FTCD deficiency stems from the dual function of the FTCD enzyme. This bifunctional enzyme, located primarily in the liver, catalyzes the final two steps in histidine degradation. medlineplus.gov

Formiminotransferase Activity: The enzyme transfers the formimino group from N-formiminoglutamate (FIGLU) to tetrahydrofolate (THF). This reaction produces glutamate and 5-formiminotetrahydrofolate. medlineplus.gov

Cyclodeaminase Activity: The enzyme then converts 5-formiminotetrahydrofolate into 5,10-methenyltetrahydrofolate and ammonia (B1221849). medlineplus.gov

Mutations in the FTCD gene impair one or both of these enzymatic activities. medlineplus.govmedlineplus.gov When the formiminotransferase function is compromised, the enzyme cannot efficiently process its substrate, FIGLU. medlineplus.govmedlineplus.gov This leads to the accumulation of FIGLU in the body's tissues and fluids. medlineplus.gov Since the body cannot metabolize it further, the excess FIGLU is excreted in the urine, a hallmark of the disorder. medlineplus.govmedlineplus.gov

Simultaneously, the pathway disruption leads to a deficiency of downstream metabolites . The inefficient conversion of FIGLU and THF means that fewer one-carbon units are channeled into the active folate pool. nih.govgenecards.org This can reduce the availability of tetrahydrofolate derivatives like 5,10-methenyltetrahydrofolate. medlineplus.gov These folate derivatives are essential coenzymes that donate one-carbon units for the synthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA. medlineplus.gov Therefore, a defect in the FTCD enzyme links histidine metabolism directly to a potential impairment in nucleotide synthesis and other folate-dependent methylation reactions.

| Metabolite | Effect of FTCD Deficiency | Molecular Mechanism | Reference |

|---|---|---|---|

| N-formiminoglutamate (FIGLU) | Accumulation | The substrate for the deficient formiminotransferase enzyme, its conversion is blocked, leading to a buildup. | medlineplus.govmedlineplus.govmedlineplus.gov |

| 5-formiminotetrahydrofolate | Deficiency | Product of the formiminotransferase reaction; its synthesis is reduced due to enzyme dysfunction. | medlineplus.gov |

| 5,10-methenyltetrahydrofolate | Deficiency | Product of the cyclodeaminase reaction; its synthesis is reduced, impacting the one-carbon folate pool. | medlineplus.gov |

| Glutamate | Deficiency (from this specific reaction) | A co-product of the formiminotransferase reaction; its production from FIGLU is diminished. | medlineplus.gov |

Investigation of Downstream Biochemical Consequences of Pathway Dysregulation

The dysregulation of the this compound pathway extends beyond the simple accumulation of FIGLU, leading to significant downstream biochemical consequences, primarily related to the disruption of folate metabolism.

The inability to properly channel one-carbon units from histidine catabolism into the folate cycle can create a state of "virtual" folate deficiency. nih.gov This is critical because folate coenzymes are vital for numerous metabolic processes. One of the most significant consequences is the impairment of DNA synthesis. The reduced availability of purines and pyrimidines, due to the lack of one-carbon donors, can slow down cell division and maturation. medlineplus.gov

This directly explains the megaloblastic anemia observed in severe cases of FTCD deficiency. medlineplus.govmedlineplus.gov In this condition, hematopoietic stem cells in the bone marrow, which are rapidly dividing, cannot synthesize DNA quickly enough. This results in the production of red blood cells that are abnormally large (megaloblastic) and reduced in number (anemia). medlineplus.govmedlineplus.gov

The neurological consequences , such as intellectual disability and developmental delay, are less understood but are also thought to be linked to impaired folate metabolism. rarediseases.orgmedlineplus.gov Folate is essential for normal brain development and function, including the synthesis of neurotransmitters and the maintenance of myelin. A disruption in one-carbon metabolism could negatively impact these critical neurological processes, although the precise mechanism remains unclear. medlineplus.gov

Recent research has also explored other potential consequences of FTCD dysregulation. Studies have associated altered FTCD expression with conditions such as autoimmune hepatitis and disruptions in arsenic metabolism. researchgate.net Furthermore, investigations in cancer cell lines have shown that FTCD levels can influence cell proliferation, apoptosis, and sensitivity to certain chemotherapeutic drugs, highlighting the enzyme's broader role in cellular metabolism beyond the histidine pathway. researchgate.net

Development and Characterization of Animal Models for Studying this compound-Related Metabolic Perturbations

To investigate the complex pathophysiology of this compound-related metabolic disorders, researchers have developed animal models. While this specific disorder is rare, general approaches to modeling metabolic diseases in animals, such as genetic modification and diet manipulation in rodents, provide a framework for study. cyagen.comnih.gov

For FTCD deficiency, a key development has been the creation of a liver-specific Ftcd knockout (Ftcd-LKO) mouse model . researchgate.net This model was generated to explore the role of the FTCD enzyme, particularly in the context of liver function and disease. By specifically deleting the Ftcd gene in liver cells, scientists can study the direct consequences of the enzyme's absence in the primary organ where it is expressed. medlineplus.govresearchgate.net

Characterization of the Ftcd-LKO mouse model has yielded significant insights. Multi-omics analysis of these mice revealed that the loss of hepatic FTCD promotes the accumulation of lipids and contributes to the development of hepatocarcinogenesis (liver cancer). researchgate.net This finding suggests a previously uncharacterized role for FTCD in lipid metabolism and tumor suppression, demonstrating the power of animal models to uncover novel biochemical consequences of enzyme deficiencies.

In addition to genetically engineered models, earlier studies have utilized other animals to explore aspects of this pathway. For instance, vitamin B12-deficient rats and sheep were used to demonstrate that they excrete abnormally large amounts of FIGLU, and this excretion is reduced upon administration of vitamin B12, helping to elucidate the interplay between different vitamin deficiencies and the histidine degradation pathway. nih.gov

| Animal Model | Type of Model | Key Findings/Use | Reference |

|---|---|---|---|

| Mouse | Liver-specific Ftcd knockout (Ftcd-LKO) | Demonstrated that loss of hepatic FTCD promotes lipid accumulation and hepatocarcinogenesis. Used to investigate the role of FTCD in liver cancer. | researchgate.net |

| Rat | Diet-induced deficiency (Vitamin B12) | Showed that vitamin B12 deficiency leads to increased urinary FIGLU excretion. | nih.gov |

| Sheep | Diet-induced deficiency (Vitamin B12) | Confirmed that vitamin B12 deficiency causes increased FIGLU excretion, which is reversible with vitamin B12 administration. | nih.gov |

Future Directions and Emerging Research Avenues in Formiminoglycine Studies

Elucidation of Undiscovered Enzymes and Pathways in Diverse Organisms

A significant future direction in formiminoglycine research involves the identification and characterization of novel enzymes and metabolic pathways across a wider spectrum of organisms. This compound is recognized as a key intermediate in purine (B94841) fermentation by certain anaerobic bacteria, such as Clostridium acidi-urici and Clostridium cylindrosporum. sinica.edu.tw Furthermore, Clostridium purinolyticum is known to ferment glycine (B1666218), which is a product of this compound breakdown. d-nb.info Research has also indicated that purinolytic Clostridia species metabolize xanthine (B1682287), a purine, to this compound and subsequently to glycine, supporting reductive glycine metabolism. nih.gov

Undiscovered enzymes and pathways are particularly anticipated in diverse anaerobic environments, including the human gut microbiome. Comparative genomic analyses have already led to the reconstruction of novel microcompartment-associated pathways for xanthine utilization that ultimately yield this compound in human gut microbes. frontiersin.orgresearchgate.net The elucidation of these new pathways and the enzymes involved will shed light on the metabolic flexibility and adaptability of microorganisms in various ecological niches. Moreover, the enzyme systems supporting oxidative metabolism of other amino acids in Stickland fermentations, which may intersect with this compound metabolism, remain largely undefined in many bacterial species, presenting a fertile ground for future enzyme discovery. nih.gov

Structural Biology of this compound-Metabolizing Enzymes

Advancements in structural biology techniques offer promising avenues for deciphering the precise mechanisms of enzymes involved in this compound metabolism. X-ray crystallography is an indispensable tool for determining the three-dimensional atomic structure of biological macromolecules, including proteins and enzymes, providing critical insights into their function and catalytic mechanisms. anton-paar.comazom.comnih.gov

Key enzymes such as this compound formiminotransferase, which plays a role in its metabolism, and formiminotetrahydrofolate cyclodeaminase, acting on a derivative of this compound, have been subjects of prior investigations. d-nb.inforesearchgate.netscirp.orgscirp.orgacs.org Future research will focus on applying high-resolution structural techniques, including X-ray crystallography and cryo-electron microscopy (Cryo-EM), to these and newly discovered this compound-metabolizing enzymes. Such studies will aim to resolve their active site architectures, understand substrate binding specificities, and observe conformational changes during catalysis. For instance, while general X-ray diffraction studies have revealed similarities in enzymes controlling c-di-GMP turnover, and the hydrolysis of xanthine to this compound occurs in Clostridium species, detailed structural information for the specific enzymes mediating these steps is a critical gap. researchgate.net This structural information is essential for a comprehensive understanding of their catalytic mechanisms and for potential enzyme engineering applications.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of advanced omics technologies, particularly metabolomics and proteomics, is crucial for a systems-level understanding of this compound's role in biological systems. Metabolomics, which involves the comprehensive analysis of metabolites, has already provided valuable insights. For example, untargeted metabolomics studies have shown increased levels of N-formiminoglycine in the brains of HPRT-deficient rats, linking it to purine metabolism perturbations. nih.gov Similarly, metabolomics has been employed to investigate the antibacterial mechanisms of compounds, revealing increases in N-formiminoglycine levels in treated bacterial cells. asm.org

Genomic and metabolomic analyses have also been utilized to understand the degradation of macromolecules and the subsequent production of intermediate metabolites, including this compound, in microorganisms enriched for bituminous coal degradation. acs.org The integration of multi-omics approaches, encompassing genomics, transcriptomics, and metabolomics, is increasingly being used to unravel the molecular mechanisms governing metabolic processes in various organisms, such as entomopathogenic fungi, where this compound formiminotransferase is relevant to one-carbon metabolism. researchgate.net Future research will continue to leverage these technologies to comprehensively map the metabolic flux of this compound, identify its precise roles within complex metabolic networks, and elucidate its interactions with other biomolecules under varying physiological and environmental conditions. Proteomics will complement these studies by identifying and quantifying the enzymes responsible for this compound synthesis and degradation, providing a direct link between genetic information and metabolic activity.

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

A holistic understanding of this compound's biological significance necessitates the integration of multi-omics data. This approach moves beyond individual omics datasets to create comprehensive computational models that capture the intricate interplay between genes, proteins, and metabolites. Computational systems biology platforms, such as CytoSolve, are being utilized to develop integrative and predictive computational models of complex metabolic pathways, including C1 metabolism, in which this compound plays a part. scirp.orgscirp.org These platforms aggregate vast amounts of scientific literature to extract molecular pathways and integrate mathematical models derived from them. scirp.orgscirp.org

The need for mechanistic, multi-scale computational systems biology approaches that integrate diverse omic data types is emphasized in studies of host-microbe interactions, particularly in the context of the human gut microbiome, where novel metabolic pathways involving this compound have been identified. researchgate.net Future efforts will focus on developing more sophisticated bioinformatics tools and computational algorithms to effectively integrate genomic, transcriptomic, proteomic, and metabolomic data related to this compound. This will enable the construction of dynamic, predictive models that can simulate metabolic responses, identify regulatory bottlenecks, and uncover novel pathway components, providing a truly systems-level understanding of this compound metabolism and its broader biological impact.

Development of Novel Research Tools and Methodologies for this compound Investigations

The advancement of this compound research will also depend on the development of novel research tools and methodologies. Current methods for its determination include colorimetric assays and high-pressure liquid chromatography (HPLC). d-nb.infonih.gov However, there is a growing need for more sensitive, specific, and high-throughput analytical tools.

Emerging biosensing methods offer significant advantages in terms of simplicity, sensitivity, speed, and cost compared to traditional techniques. researchgate.net While specific biosensors for this compound are not yet widespread, the success in developing biosensors for related compounds like xanthine suggests a promising future for creating highly specific and sensitive biosensors capable of real-time monitoring of this compound in complex biological matrices. researchgate.net Beyond biosensors, novel methodologies could include advanced isotopic labeling strategies coupled with high-resolution mass spectrometry for precise metabolic flux analysis, allowing researchers to track the flow of carbon and nitrogen through this compound pathways in vivo. Furthermore, the development of in situ imaging techniques could enable the visualization of this compound localization and dynamics within cells or tissues, providing spatial and temporal insights into its metabolic roles. Tracer techniques have historically been employed in metabolic studies involving this compound, and their refinement will continue to be valuable. sinica.edu.tw

Q & A

Basic Research Questions

Q. What established experimental protocols are recommended for isolating Formiminoglycine from complex biological matrices?

- Methodology : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with polar solvents (e.g., methanol/water mixtures) to isolate this compound. Validate purity via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, ensuring baseline separation from interfering metabolites. Include internal standards (e.g., isotopically labeled analogs) to account for recovery variability .

Q. How can researchers quantify this compound in cellular metabolism studies with high accuracy?

- Methodology : Employ stable isotope dilution assays (SIDA) using mass spectrometry (MS) for quantification. Construct calibration curves with spiked matrix-matched standards to minimize matrix effects. Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. What are the standard chromatographic conditions for detecting this compound in biological fluids?

- Methodology : Optimize reverse-phase HPLC using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5). Use tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode for specificity. Validate method robustness via inter-day and intra-day precision tests .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic roles of this compound across in vitro and in vivo studies?

- Methodology : Conduct a systematic review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., species-specific enzyme activity). Perform sensitivity analyses to assess the impact of experimental conditions (e.g., pH, cofactor availability) on observed outcomes .

Q. What strategies optimize the synthesis of this compound derivatives for functional studies while ensuring stereochemical purity?

- Methodology : Design multi-step synthetic routes using protecting groups (e.g., Fmoc for amines) to prevent side reactions. Validate stereochemistry via nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. Report enantiomeric excess (ee) using chiral HPLC .

Q. How can computational models predict this compound’s interaction with enzymatic active sites?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Validate predictions with mutagenesis studies targeting key residues identified in silico .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s role in one-carbon metabolism pathways?

- Methodology : Apply meta-analysis techniques to aggregate data from heterogeneous studies. Use random-effects models to account for variability in experimental designs. Perform subgroup analyses to isolate factors like tissue specificity or metabolic state (e.g., hypoxia vs. normoxia) .

Methodological Frameworks for Data Interpretation

- For experimental validation : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and ensure alignment with broader metabolic studies .

- For data presentation : Adhere to journal guidelines for tables/figures (e.g., Roman numeral labeling, self-explanatory legends) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.